Fumiquinazoline A
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Overview
Description
Fumiquinazoline A is a fumiquinazoline that consists of imidazoindole and pyrazinoquinazoline units connected by a methylene group. It is a fumiquinazoline, an imidazoindole and a pyrazinoquinazoline.
Scientific Research Applications
Antidiabetic Potential
Research has identified certain fumiquinazoline alkaloids with promising antidiabetic properties. For instance, compounds isolated from the marine fungus Scedosporium apiospermum have demonstrated the ability to promote triglyceride accumulation in adipocytes, suggesting their potential as insulin sensitizers. This activity is thought to be mediated through the activation of the PPARγ pathway, highlighting the therapeutic relevance of these compounds in managing type 2 diabetes mellitus (Li et al., 2020).
Structural Diversity and Biosynthesis
The structural diversity of fumiquinazoline compounds is attributed to intricate biosynthetic pathways involving various enzymes. Studies have shed light on the complexity and diversity generation in the biosynthesis of fumiquinazoline-related peptidyl alkaloids, uncovering new enzymatic strategies that contribute to their structural complexity. These insights are crucial for understanding the natural production of these compounds and for exploring their synthetic potential (Yan et al., 2019).
Neuroprotective and Antitumor Effects
The neuroprotective and antitumor effects of fumiquinazoline derivatives have been explored, highlighting their potential in treating neurodegenerative disorders and cancer. Synthesized derivatives of fumiquinazoline G, for example, have shown significant protection against rotenone-induced damage in neuroblastoma cells and exhibited potent antitumor activity across various cell lines. These findings underscore the therapeutic promise of fumiquinazoline alkaloids in developing treatments for serious health conditions (Long et al., 2019).
Synthetic Approaches
The total synthesis of fumiquinazolines, including fumiquinazoline A, has been a significant focus of chemical research. Innovative synthetic approaches have been developed to construct their complex molecular structures efficiently. These synthetic strategies not only provide access to these biologically active compounds but also offer insights into their structure-activity relationships, paving the way for the development of novel therapeutics (Snider & Zeng, 2000).
Properties
CAS No. |
140715-85-1 |
---|---|
Molecular Formula |
C24H23N5O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(1S,4R)-4-[[(2S,3aS,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C24H23N5O4/c1-12-19-27-16-9-5-3-7-14(16)22(32)28(19)18(20(30)25-12)11-24(33)15-8-4-6-10-17(15)29-21(31)13(2)26-23(24)29/h3-10,12-13,18,23,26,33H,11H2,1-2H3,(H,25,30)/t12-,13-,18+,23-,24-/m0/s1 |
InChI Key |
DQQCCKFZJNINST-VCPZKGNQSA-N |
Isomeric SMILES |
C[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@H]5N[C@H](C(=O)N5C6=CC=CC=C64)C)O |
SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O |
Canonical SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O |
Synonyms |
fumiquinazoline A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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